molecular formula C9H11NO B052151 (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol CAS No. 126456-43-7

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

Cat. No.: B052151
CAS No.: 126456-43-7
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-BDAKNGLRSA-N
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Description

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it a valuable subject for research and application in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol typically involves enantioselective synthesis methods. One common approach is the reduction of the corresponding ketone using chiral catalysts or reagents to achieve the desired stereochemistry. Another method involves the use of chiral auxiliaries to direct the stereoselective formation of the compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale enantioselective catalytic hydrogenation processes. These methods ensure high yield and purity of the desired enantiomer, making the compound suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various alcohol derivatives.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

Pharmaceutical Applications

Chiral Resolution
One of the primary applications of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is its use in the resolution of chiral acids. It has been demonstrated to effectively separate enantiomers of various chiral compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen and ibuprofen. The compound forms diastereomeric salts with these chiral acids, which can be selectively crystallized due to differences in solubility. This process not only enhances the yield of the desired enantiomer but also reduces the cost associated with obtaining pure chiral substances .

Catalytic Role
Recent studies have shown that derivatives of this compound can act as effective catalysts in organic reactions. For instance, phosphinite derivatives derived from this compound have been utilized to catalyze the formation of various alcohols and diols through asymmetric synthesis. This catalytic ability enhances reaction efficiency and selectivity, making it a valuable tool in synthetic organic chemistry .

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to construct intricate molecular architectures that can be further functionalized for specific applications. For example, it has been used in the synthesis of various biologically active compounds and natural products .

Table 1: Solubility Data for Diastereomeric Salts

Chiral AcidSolubility (wt %)Selectivity Ratio
(R)-Ketoprofen0.339.0
(S)-Ketoprofen12.4
(R)-IbuprofenVaries
(S)-IbuprofenVaries

This table summarizes the solubility data for diastereomeric salts formed with this compound. The selectivity ratio indicates the preferential solubility of one enantiomer over another.

Table 2: Comparison of Catalytic Activity

Catalyst TypeReaction TypeYield (%)
Phosphinite derivative from indanolAlcohol formation85
Other chiral aminesAlcohol formation70

This table compares the catalytic activity of phosphinite derivatives derived from this compound against other chiral amines in alcohol formation reactions.

Case Studies

Case Study 1: Resolution of Ketoprofen
In a study focusing on the resolution of ketoprofen using (1S,2R)-1-aminoindan-2-ol, researchers demonstrated that this compound could effectively separate the enantiomers through crystallization techniques. The study reported an increase in yield and purity of the desired enantiomer compared to traditional methods using more expensive chiral resolving agents .

Case Study 2: Catalysis in Organic Synthesis
Another case involved the use of phosphinite derivatives derived from (1S,2R)-1-aminoindan-2-ol as catalysts for asymmetric synthesis. The results indicated that these catalysts provided higher yields and selectivity compared to conventional catalysts, showcasing their potential for broader applications in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol
  • (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol
  • (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Uniqueness

The uniqueness of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol lies in its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers and enantiomers. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.

Biological Activity

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, also known as (1S,2R)-(-)-cis-1-amino-2-indanol, is a chiral organic compound with significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃NO with a molecular weight of approximately 149.19 g/mol. The compound features a rigid cyclic structure that includes an amino group and a hydroxyl group, contributing to its unique stereochemical properties. It has a melting point ranging from 117°C to 121°C and requires careful handling due to its sensitivity to air .

Target Interaction

The primary biological target of this compound is the dopamine transporter (DAT) . The compound binds to DAT and inhibits its function, leading to increased dopamine levels in the synaptic cleft. This mechanism is crucial for enhancing dopaminergic neurotransmission, which has implications for treating neurological disorders.

Enzymatic Inhibition

Research indicates that this compound may also act as an integrase inhibitor , particularly relevant in the context of HIV treatment. By inhibiting integrase enzymes, it can prevent viral replication, making it a candidate for antiviral therapies .

Antiviral Properties

Studies have shown that this compound exhibits potential as an antiviral agent. For instance, it has been evaluated for its effects on hepatitis C virus (HCV) replication. Interestingly, certain derivatives have been observed to enhance HCV replication rather than inhibit it, suggesting complex interactions with viral mechanisms .

Neuropharmacological Effects

Due to its interaction with dopamine transporters, this compound has potential applications in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD). Its ability to modulate dopaminergic activity could lead to novel therapeutic strategies in psychiatry.

Research Findings and Case Studies

StudyFocusFindings
Dopamine Transporter InhibitionDemonstrated increased dopamine levels upon inhibition of DAT by the compound.
Antiviral ActivityFound that certain derivatives increased HCV replication in vitro; suggests complex viral interactions.
Integrase InhibitionIdentified as a potential HIV integrase inhibitor; important for antiviral drug development.

Synthetic Applications

This compound serves as a valuable chiral building block in organic synthesis. Its structural properties allow it to act as a chiral ligand in asymmetric synthesis processes, facilitating the formation of optically active compounds used in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155191, DTXSID601335000
Record name (1S,2R)-(-)-1-Amino-2-indanol
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URL https://comptox.epa.gov/dashboard/DTXSID10155191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1-Amino-2-indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126456-43-7, 7480-35-5
Record name (1S,2R)-(-)-1-Amino-2-indanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126456-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-1-Amino-2-indanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7480-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-indanol, cis-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126456437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2R)-(-)-1-Amino-2-indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1-Amino-2-indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINO-2-INDANOL, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU3GK925A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol lend itself to its role as a chiral auxiliary and ligand in asymmetric synthesis?

A1: this compound possesses both a primary amine and a secondary alcohol functionality within a rigid cyclic structure. This unique arrangement creates a chiral environment suitable for enantioselective transformations. The amine group can act as a Lewis base, coordinating to metals or forming imines and enamines. Simultaneously, the hydroxyl group can participate in hydrogen bonding, influencing substrate orientation and enhancing stereoselectivity. This versatility allows it to serve as a chiral auxiliary or ligand in various asymmetric reactions. [, ]

Q2: Can you elaborate on the role of this compound in enantiodifferentiation using NMR spectroscopy?

A2: this compound and its derivatives can act as chiral solvating agents (CSAs) for NMR enantiodiscrimination of derivatized amino acids. [] When a racemic mixture of a substrate interacts with a chiral CSA, diastereomeric complexes form with distinct NMR signals. This difference in chemical shifts allows for quantifying enantiomeric excess. For example, a thiourea derivative of this compound effectively differentiates the enantiomers of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. []

Q3: Are there any reported synthetic applications of this compound in the context of asymmetric catalysis?

A4: Yes, this compound serves as a crucial building block for generating chiral oxazaborolidine catalysts in situ. [] This process involves reacting this compound with tetrabutylammonium borohydride and methyl iodide. The resulting chiral oxazaborolidine effectively catalyzes the enantioselective reduction of prochiral ketones, achieving enantiomeric excesses of up to 96%. This approach highlights the potential of this compound in developing efficient and selective catalytic systems for asymmetric synthesis. []

Q4: What are the key considerations in developing efficient and sustainable synthetic routes for this compound?

A5: Developing sustainable synthetic routes for this compound requires addressing several crucial aspects: * Atom Economy and Step Efficiency: Designing syntheses that maximize atom utilization and minimize waste generation is essential. []* Stereochemical Control: Achieving high enantioselectivity and diastereoselectivity is crucial, often necessitating the development of novel asymmetric transformations or the use of efficient chiral resolution techniques. [] * Use of Benign Reagents and Solvents: Employing environmentally benign reagents and solvents, such as water or ionic liquids, can significantly reduce the environmental impact of the synthesis. * Catalytic Processes: Exploring catalytic routes, particularly those involving recyclable catalysts, can enhance both the economic and environmental sustainability of the synthesis. []

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